molecular formula C11H17NO3 B12724872 Beta-D CAS No. 1020518-89-1

Beta-D

Cat. No.: B12724872
CAS No.: 1020518-89-1
M. Wt: 213.27 g/mol
InChI Key: RHCSKNNOAZULRK-APZFVMQVSA-N
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Description

Beta-D-glucan is a naturally occurring polysaccharide composed of glucose molecules linked by beta-glycosidic bonds. It is found in the cell walls of various organisms, including fungi, yeast, bacteria, and cereals like oats and barley. This compound-glucan is known for its bioactive properties and has been extensively studied for its health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-D-glucan can be synthesized through several methods, including hot water extraction, alkaline extraction, acidic extraction, enzymatic extraction, ultrasound-assisted extraction, and microwave extraction . Among these, ultrasound-assisted extraction is considered cost-effective, rapid, simple, and efficient. The extraction process involves breaking down the cell walls of the source material to release the this compound-glucan, which is then purified using techniques like ion exchange chromatography, gel filtration, and affinity chromatography.

Industrial Production Methods

In industrial settings, this compound-glucan is typically produced from sources like yeast and cereals. The production process involves fermentation, where the source material is cultured under controlled conditions to maximize the yield of this compound-glucan. The harvested material is then subjected to extraction and purification processes to obtain high-purity this compound-glucan suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Beta-D-glucan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure and properties of this compound-glucan, enhancing its solubility and bioactivity.

Common Reagents and Conditions

    Oxidation: this compound-glucan can be oxidized using reagents like hydrogen peroxide or sodium periodate. This reaction introduces carboxyl groups into the molecule, increasing its solubility and reactivity.

    Reduction: Reduction of this compound-glucan can be achieved using reducing agents like sodium borohydride. This reaction converts carbonyl groups to hydroxyl groups, altering the molecule’s properties.

    Substitution: Substitution reactions involve replacing specific functional groups in this compound-glucan with other groups. Common reagents for substitution include sulfonyl chlorides, carboxymethyl groups, and phosphorylating agents.

Major Products Formed

The major products formed from these reactions include carboxylated this compound-glucan, reduced this compound-glucan, and various substituted derivatives. These modified forms of this compound-glucan exhibit enhanced solubility, bioactivity, and potential for various applications.

Scientific Research Applications

Beta-D-glucan has a wide range of scientific research applications due to its bioactive properties. Some of the key applications include:

    Chemistry: this compound-glucan is used as a stabilizer and emulsifier in chemical formulations. Its ability to form gels and films makes it valuable in the development of new materials.

    Biology: In biological research, this compound-glucan is studied for its immunomodulatory effects. It can activate immune cells like macrophages and neutrophils, enhancing the body’s defense mechanisms.

    Medicine: this compound-glucan is used in medicine for its potential health benefits, including lowering cholesterol levels, improving gut health, and boosting the immune system.

    Industry: In the food industry, this compound-glucan is used as a dietary fiber and functional ingredient in various products. It is also utilized in cosmetics for its moisturizing and skin-soothing properties.

Mechanism of Action

Beta-D-glucan exerts its effects through several mechanisms. It interacts with specific receptors on the surface of immune cells, such as dectin-1 and complement receptor 3 (CR3). This interaction triggers a cascade of signaling pathways that activate immune responses, including the production of cytokines and chemokines. This compound-glucan also enhances the phagocytic activity of macrophages and neutrophils, improving the body’s ability to eliminate pathogens .

Comparison with Similar Compounds

Beta-D-glucan is unique compared to other similar compounds due to its specific beta-glycosidic linkages and bioactive properties. Some similar compounds include:

    Alpha-D-glucan: Unlike this compound-glucan, alpha-D-glucan has alpha-glycosidic linkages, which result in different structural and functional properties.

    Chitin: Chitin is a polysaccharide found in the exoskeletons of crustaceans and insects. It has a different chemical structure and is primarily used in the production of chitosan.

    Cellulose: Cellulose is a polysaccharide found in the cell walls of plants.

This compound-glucan stands out due to its immunomodulatory effects and wide range of applications in various fields.

Properties

CAS No.

1020518-89-1

Molecular Formula

C11H17NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i4D2

InChI Key

RHCSKNNOAZULRK-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CN)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN

Origin of Product

United States

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